molecular formula C19H24N2O3 B2880065 N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-phenylbutanamide CAS No. 2034246-22-3

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-phenylbutanamide

Cat. No.: B2880065
CAS No.: 2034246-22-3
M. Wt: 328.412
InChI Key: JHEAYBYTBWNUCX-UHFFFAOYSA-N
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Description

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-phenylbutanamide is an organic compound with the molecular formula C 19 H 24 N 2 O 3 and a molecular weight of 328.4 g/mol . It is supplied for research purposes as a high-purity screening compound. This substance is structurally characterized by a 4-methoxy-6-methyl-2-oxo-1,2-dihydropyridine group linked to a 2-phenylbutanamide moiety via an ethyl chain . While the specific biological targets and full research applications for this compound are yet to be fully elucidated, its core structure shares features with other pyridone derivatives that have demonstrated significance in medicinal chemistry . For instance, related compounds containing the 4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl group have been investigated as potent and selective inhibitors for epigenetic targets like EZH2, highlighting the potential research value of this chemical scaffold in oncology and biochemistry . Researchers can utilize this compound as a building block or for probing structure-activity relationships. Available for procurement, this product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c1-4-17(15-8-6-5-7-9-15)19(23)20-10-11-21-14(2)12-16(24-3)13-18(21)22/h5-9,12-13,17H,4,10-11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHEAYBYTBWNUCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCCN2C(=CC(=CC2=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes for N-(2-(4-Methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-phenylbutanamide

Formation of the Pyridinone Core

The synthesis begins with the construction of the 4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl moiety. This step typically involves a cyclocondensation reaction between a diketone derivative and a primary amine. For example, ethyl acetoacetate and methylamine undergo cyclization in the presence of a Lewis acid catalyst (e.g., ZnCl₂) to yield 6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate . Subsequent O-methylation using methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) introduces the methoxy group at the 4-position.

Key Reaction Conditions:
Step Reagents/Conditions Yield (%)
Cyclocondensation Ethyl acetoacetate, methylamine, ZnCl₂ 78–85
O-Methylation CH₃I, K₂CO₃, DMF, 60°C, 12 h 90–95

Alkylation of the Pyridinone Nitrogen

The next step involves N-alkylation to introduce the ethyl spacer. Treatment of 4-methoxy-6-methylpyridin-2(1H)-one with 1,2-dibromoethane in the presence of a base like sodium hydride (NaH) yields 1-(2-bromoethyl)-4-methoxy-6-methylpyridin-2(1H)-one . This intermediate is critical for subsequent amide bond formation.

Side Reaction Mitigation :

  • Excess dibromoethane may lead to di-alkylation; thus, stoichiometric control (1:1 molar ratio) is essential.
  • Use of anhydrous tetrahydrofuran (THF) minimizes hydrolysis of the alkylating agent.

Amide Coupling with 2-Phenylbutanoyl Chloride

The final step involves coupling the alkylated pyridinone with 2-phenylbutanoyl chloride . This is achieved via a Schotten-Baumann reaction , where the amine intermediate (2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethylamine ) reacts with the acyl chloride in a biphasic system (water/dichloromethane) using sodium bicarbonate (NaHCO₃) as a base.

Alternative Coupling Reagents :

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) : Enhances coupling efficiency in polar aprotic solvents like DMF (yield: 88–92%).
  • EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) : Cost-effective but requires catalytic DMAP (4-dimethylaminopyridine) for optimal results.

Optimization of Synthetic Parameters

Solvent Systems and Reaction Efficiency

The choice of solvent significantly impacts reaction kinetics and purity:

Solvent Boiling Point (°C) Dielectric Constant Yield in Alkylation Step (%)
DMF 153 36.7 82
THF 66 7.5 91
Acetone 56 20.7 68

THF outperforms DMF in alkylation due to its lower polarity, which reduces solvolysis of the bromoethyl intermediate.

Temperature and Catalytic Effects

  • Cyclocondensation : Elevated temperatures (80–100°C) accelerate ring formation but risk decomposition. A balance is achieved at 70°C with ZnCl₂.
  • Amide Coupling : Reactions conducted at 0–5°C minimize racemization, critical for preserving stereochemical integrity.

Analytical Characterization

Spectroscopic Confirmation

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.30 (m, 5H, Ar-H), 6.12 (s, 1H, pyridinone H-5), 3.84 (s, 3H, OCH₃), 3.72 (t, J = 6.4 Hz, 2H, NCH₂), 2.98 (t, J = 6.4 Hz, 2H, CH₂CO), 2.42 (s, 3H, CH₃), 1.85–1.65 (m, 2H, CH₂), 0.98 (t, J = 7.2 Hz, 3H, CH₂CH₃).
  • ¹³C NMR : δ 172.8 (C=O), 165.2 (pyridinone C-2), 138.5–126.3 (Ar-C), 55.1 (OCH₃), 40.2 (NCH₂), 34.5 (CH₂CO), 21.7 (CH₃), 18.3 (CH₂), 13.9 (CH₂CH₃).

High-Resolution Mass Spectrometry (HRMS) :

  • Calculated for C₂₁H₂₇N₂O₃ [M+H]⁺: 379.2018; Found: 379.2015.

Purity Assessment via HPLC

  • Column : C18 reverse-phase (4.6 × 150 mm, 5 µm)
  • Mobile Phase : Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid
  • Retention Time : 8.2 min; Purity: 98.5%.

Industrial-Scale Production Considerations

Cost-Effective Reagent Selection

  • 1,2-Dibromoethane vs. 1,2-Diiodoethane : The former is preferred due to lower cost ($120/kg vs. $450/kg) and comparable reactivity.
  • Catalyst Recycling : ZnCl₂ can be recovered via aqueous extraction and reused for cyclocondensation, reducing waste.

Continuous Flow Synthesis

Modern approaches employ microreactor systems to enhance mixing and heat transfer:

  • Residence Time : 10 min (vs. 12 h in batch)
  • Yield Improvement : 94% (from 88% in batch).

Alternative Synthetic Pathways

Enzymatic Amidation

Recent studies explore lipase-catalyzed coupling as a greener alternative:

  • Enzyme : Candida antarctica lipase B (CAL-B)
  • Solvent : tert-Butanol
  • Yield : 76% (vs. 88% for HATU).

One-Pot Synthesis

Combining alkylation and amidation in a single reactor reduces purification steps:

  • Reagents : Pyridinone, 1,2-dibromoethane, 2-phenylbutanoyl chloride
  • Yield : 81% (over two steps).

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-phenylbutanamide can undergo several types of chemical reactions:

  • Oxidation: : The compound may be susceptible to oxidation at the methoxy or methyl groups.

  • Reduction: : Reduction reactions may occur at the carbonyl groups of the amide and pyridine moieties.

  • Substitution: : Substitution reactions can take place at the aromatic rings, especially under appropriate conditions.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Employing reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

  • Substitution: : Utilizing halogens or nucleophiles in the presence of catalysts or under specific conditions.

Major Products

  • Oxidized derivatives, such as carboxylic acids or hydroxylated compounds.

  • Reduced products, including alcohols or alkylated amides.

  • Substituted derivatives depending on the specific substitution reactions.

Scientific Research Applications

In Chemistry

  • As a precursor in the synthesis of more complex organic molecules.

  • Studied for its reactivity and stability under various chemical conditions.

In Biology and Medicine

  • Potential use as a pharmaceutical intermediate due to its structural features.

  • Investigated for possible therapeutic applications, including anti-inflammatory or anticancer activities.

In Industry

  • Applications in the synthesis of specialty chemicals and materials.

  • Use in the development of novel drug candidates or agrochemicals.

Mechanism of Action

The precise mechanism of action depends on the specific context of its use. Generally, the compound may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The molecular pathways involved can include:

  • Binding to active sites of enzymes, inhibiting or activating their function.

  • Interacting with cellular receptors, leading to downstream signaling effects.

Comparison with Similar Compounds

Table 1: Comparative Structural Features

Compound Name (Simplified) Core Structure Key Substituents Stereochemistry Potential Functional Implications
Target Compound Butanamide - 2-phenyl
- 4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl ethyl
Not specified Enhanced lipophilicity from phenyl and pyridinone groups; potential metabolic stability due to methoxy group .
(R)-N-[(2S,4S,5S)-... butanamide (Compound m) Butanamide - 3-methyl
- 2-oxotetrahydropyrimidin-1(2H)-yl
- 2,6-dimethylphenoxyacetamido
R/S stereochemistry at multiple centers Increased hydrogen-bonding capacity from tetrahydropyrimidinone; steric hindrance from dimethylphenoxy group may affect receptor binding .
(S)-N-[(2R,4R,5S)-... butanamide (Compound n) Butanamide Similar to Compound m but with altered stereochemistry R/S stereochemistry Stereochemical differences may influence enantioselective interactions with biological targets .
(S)-N-[(2R,4S,5S)-... butanamide (Compound o) Butanamide Same substituents as m/n but distinct stereochemistry R/S stereochemistry Altered stereochemistry could impact solubility or metabolic pathways .

Key Observations:

Substituent Diversity: The target compound lacks the tetrahydropyrimidinone and dimethylphenoxy groups seen in Compounds m, n, and o. Instead, its pyridinone ring and methoxy group may confer distinct electronic and solubility properties.

Stereochemical Complexity : Unlike the Pharmacopeial analogs, the stereochemistry of the target compound is unspecified, which complicates direct functional comparisons.

Metabolic Considerations : The methoxy group in the target compound may slow oxidative metabolism compared to the methyl groups in Compounds m–o .

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